molecular formula C5H10ClNO B1381147 exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride CAS No. 1523542-00-8

exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride

Cat. No.: B1381147
CAS No.: 1523542-00-8
M. Wt: 135.59 g/mol
InChI Key: LTQKNWRKMXWNBF-UHFFFAOYSA-N
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Description

exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride: is a heterocyclic compound with the molecular formula C₅H₉NO.HCl and a molecular weight of 135.59 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom and an alcohol group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including proteases and oxidoreductases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound has been shown to inhibit certain proteases, which can be useful in studying protease-related pathways and diseases .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, the compound has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it has been shown to influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via active transport mechanisms and distributed to various organelles, including the nucleus and mitochondria .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins to exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride typically involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as rhodium or ruthenium . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with adjustments made to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It serves as a precursor for the synthesis of antiviral and antibacterial agents, as well as other bioactive molecules .

Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of an alcohol group and the exo-configuration of the bicyclic structure distinguish it from other similar compounds.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQKNWRKMXWNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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